(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester
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Overview
Description
N-Pivaly-Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefditoren. This compound is used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. It is commonly used for treating community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, pharyngitis, and tonsillitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaly-Cefditoren Pivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the pivaloyloxymethyl group: This step involves esterification reactions to attach the pivaloyloxymethyl group to the cephalosporin core.
Final purification: The compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
High-performance liquid chromatography (HPLC): This technique is employed for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Pivaly-Cefditoren Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed by esterases in the body to release the active cefditoren.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Hydrolysis: Esterases in the body catalyze this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The primary product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibiotic compound .
Scientific Research Applications
N-Pivaly-Cefditoren Pivoxil has several scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and stability.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
N-Pivaly-Cefditoren Pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. The active compound, cefditoren, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Cefdinir: Another third-generation cephalosporin with a similar spectrum of activity.
Cefixime: A third-generation cephalosporin used for similar indications.
Cefpodoxime: Another oral cephalosporin with comparable antibacterial activity.
Uniqueness
N-Pivaly-Cefditoren Pivoxil is unique due to its enhanced stability against β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its prodrug form allows for better oral bioavailability compared to some other cephalosporins .
Properties
Molecular Formula |
C30H36N6O8S3 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19+/t20-,24-/m1/s1 |
InChI Key |
AOJSDVLILWNASE-VUMYNCDUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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